molecular formula C13H19ClO2S B3464604 1-(butylthio)-3-(4-chlorophenoxy)-2-propanol

1-(butylthio)-3-(4-chlorophenoxy)-2-propanol

Cat. No. B3464604
M. Wt: 274.81 g/mol
InChI Key: OYELOLBVBSUJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(butylthio)-3-(4-chlorophenoxy)-2-propanol, also known as BPCP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BPCP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 340.85 g/mol.

Scientific Research Applications

1-(butylthio)-3-(4-chlorophenoxy)-2-propanol has been widely studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, this compound has been shown to have herbicidal properties and can be used as a selective herbicide to control weeds in crops such as soybeans, corn, and cotton. In medicine, this compound has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In environmental science, this compound has been studied for its potential use as a pollutant remediation agent, as it has been shown to degrade certain pollutants in water and soil.

Mechanism of Action

The exact mechanism of action of 1-(butylthio)-3-(4-chlorophenoxy)-2-propanol is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in cells. In herbicidal applications, this compound is thought to inhibit the activity of an enzyme called acetolactate synthase, which is essential for the production of certain amino acids in plants. In anti-cancer applications, this compound is thought to inhibit the activity of a protein called heat shock protein 90, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cells. In herbicidal applications, this compound has been shown to inhibit the production of certain amino acids in plants, which leads to the death of the plant. In anti-cancer applications, this compound has been shown to inhibit the growth and survival of cancer cells by disrupting the function of heat shock protein 90. In environmental science applications, this compound has been shown to degrade certain pollutants in water and soil, which can help to reduce environmental contamination.

Advantages and Limitations for Lab Experiments

1-(butylthio)-3-(4-chlorophenoxy)-2-propanol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Another advantage is that it has been shown to have a wide range of potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in certain applications. Another limitation is that it can be toxic to certain organisms, which can limit its use in certain environmental applications.

Future Directions

There are several future directions for the study of 1-(butylthio)-3-(4-chlorophenoxy)-2-propanol. One direction is to further investigate its mechanism of action in order to optimize its use in various applications. Another direction is to explore its potential use as a pesticide or fungicide in agriculture. Additionally, further research is needed to determine its potential use as an anti-cancer agent in humans. Finally, more research is needed to determine its potential use as a pollutant remediation agent in environmental science.

properties

IUPAC Name

1-butylsulfanyl-3-(4-chlorophenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO2S/c1-2-3-8-17-10-12(15)9-16-13-6-4-11(14)5-7-13/h4-7,12,15H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYELOLBVBSUJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(COC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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